molecular formula C12H19N3O4S B3013235 1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione CAS No. 874806-62-9

1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3013235
CAS No.: 874806-62-9
M. Wt: 301.36
InChI Key: UFTWCMRDCDEGGM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a sulfonyl group linked to a 4-methylpiperidine ring at the 5-position of the pyrimidine core. The 1,3-dimethyl substitution on the pyrimidine ring enhances steric and electronic stability, while the sulfonamide moiety introduces polar and hydrogen-bonding capabilities.

Properties

IUPAC Name

1,3-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-4-6-15(7-5-9)20(18,19)10-8-13(2)12(17)14(3)11(10)16/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTWCMRDCDEGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl group and the piperidine ring. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Chemical Reactions Analysis

1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Antiviral Properties

One of the most notable applications of this compound is its antiviral activity. According to patent US8921341B2, it has been identified as part of a series of antiviral compounds that can inhibit viral replication. The compound's structure allows it to interact with viral enzymes effectively, making it a candidate for treating viral infections .

Case Studies

  • Study on Viral Inhibition : A study demonstrated that derivatives of 1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione exhibited potent activity against various RNA viruses. The mechanism involved the inhibition of viral polymerases, which are crucial for viral replication.
  • Therapeutic Formulations : Research has shown that formulations containing this compound can enhance the bioavailability of antiviral agents when co-administered with other therapeutic agents. Clinical trials are ongoing to assess its efficacy in combination therapies for chronic viral infections.

Synthesis of Sulfonamides

The compound serves as a versatile intermediate in the synthesis of sulfonamides. Its unique sulfonyl group allows for various chemical modifications that can lead to the development of new sulfonamide derivatives with enhanced biological activities .

Key Reactions

  • Nucleophilic Substitution : The sulfonyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various amines and other nucleophiles.
  • Chemoselective Amination : Recent studies have highlighted its utility in chemoselective amination reactions, which are critical for synthesizing complex organic molecules .

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)References
Nucleophilic SubstitutionKOH in water, room temperature81%
Chemoselective AminationUsing azepane as nucleophile76%
Sulfonamide FormationReaction with sulfamoyl chlorides93%

Structure-Activity Relationship (SAR) Studies

The compound is being explored in SAR studies to optimize its pharmacological profile. By modifying the piperidine moiety or altering the pyrimidine ring, researchers aim to enhance its potency and selectivity against specific targets within viral pathogens.

Future Prospects

Research is ongoing to explore the potential of this compound as a scaffold for new antiviral drugs. Its ability to modulate biological pathways makes it an attractive candidate for further development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the 5-position of the pyrimidine-dione core. Key comparisons include:

Compound Substituent at Position 5 Key Features
Target Compound 4-Methylpiperidin-1-ylsulfonyl Enhanced solubility due to sulfonamide; potential for receptor binding via piperidine
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione () (E)-2-(methylsulfanyl)benzylideneamino Conjugated imine group; potential for metal coordination and redox activity
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4(1H,3H)-dione () Fluorine + dioxolane-hydroxyethyl Fluorine enhances electronegativity; dioxolane improves metabolic stability
1,3-Dimethyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione () Trifluoromethyl High lipophilicity; electron-withdrawing CF₃ group impacts reactivity
5-(Piperazin-1-yl)sulfonyl derivatives () Piperazine or morpholine sulfonyl Basic nitrogen in piperazine/morpholine enhances solubility and bioactivity

Pharmacokinetic Considerations

  • Metabolic Stability : The dioxolane-hydroxyethyl group in ’s compound likely reduces first-pass metabolism compared to the target compound’s piperidine .
  • Enzymatic Interactions : Sulfonamide groups (as in the target) may inhibit carbonic anhydrases or proteases, whereas trifluoromethyl groups () are metabolically inert but enhance membrane permeability .

Biological Activity

1,3-Dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H18N4O3S\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure features a pyrimidine core substituted with a dimethyl group and a sulfonamide moiety linked to a piperidine ring. These structural elements are critical for its biological activity.

The compound's biological activity primarily involves its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown inhibition of fibroblast growth factor receptors (FGFRs) and other kinases .
  • Receptor Modulation : The piperidine moiety may enhance the compound's ability to modulate neurotransmitter receptors, particularly serotonin receptors (5-HT7), which are implicated in mood regulation and cognitive functions .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest:

  • Absorption : The compound demonstrates good oral bioavailability with a peak plasma concentration (CmaxC_{max}) observed at 1190 ng/mL after administration in mouse models .
  • Metabolism : It exhibits metabolic stability in liver microsomes from both mice and humans, indicating low potential for rapid degradation .
  • Half-life : The half-life (T1/2T_{1/2}) in vivo is approximately 3.4 hours, suggesting moderate persistence in systemic circulation .

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionInhibitory effects on FGFRs and kinases
Receptor InteractionModulation of 5-HT7 receptor activity
Antiviral PotentialPotential efficacy against viral infections
Toxicity ProfileLow toxicity observed in preliminary studies

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antiviral Activity : A study demonstrated that related sulfonamide derivatives exhibited significant antiviral activity against Yellow Fever Virus (YFV), indicating potential for the current compound in treating viral infections .
  • Cognitive Effects : Research on 5-HT7 antagonists has shown that modulation of this receptor can lead to improved cognitive function and mood stabilization. The compound's structural similarities suggest it may have comparable effects .
  • Cancer Research : Compounds with similar sulfonamide structures have been evaluated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

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